BenchChemオンラインストアへようこそ!

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

Reflex tachycardia Alpha-adrenergic modulation Cardiovascular safety pharmacology

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone, commonly known as Budralazine (CAS 36798-79-5), is a synthetic small-molecule belonging to the hydrazinophthalazine class of direct-acting vasodilators. It shares the phthalazine core with the prototypical agent hydralazine but is distinguished by a bulkier 1,3-dimethyl-2-butenylidene substituent on the hydrazone moiety, which alters its pharmacological profile.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
Cat. No. B10784456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
InChIInChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
InChIKeyDQGFCLJXYFXXIJ-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Budralazine (1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone): Compound Identity, Class, and Procurement-Relevant Characteristics


1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone, commonly known as Budralazine (CAS 36798-79-5), is a synthetic small-molecule belonging to the hydrazinophthalazine class of direct-acting vasodilators [1]. It shares the phthalazine core with the prototypical agent hydralazine but is distinguished by a bulkier 1,3-dimethyl-2-butenylidene substituent on the hydrazone moiety, which alters its pharmacological profile [2]. Budralazine was developed and launched in Japan in 1983 as an antihypertensive agent, and it is also cataloged under the research codes DJ-1461 and Buterazine .

Why Budralazine Cannot Be Substituted by Hydralazine or Other Hydrazinophthalazine Analogs: A Pre-Procurement Evidence Summary


Although Budralazine and hydralazine share a common phthalazine scaffold and direct vasodilator mechanism, head-to-head pharmacological studies demonstrate that their quantitative profiles diverge substantially across key safety and pharmacodynamic dimensions [1]. At equihypotensive doses, Budralazine produces approximately 3-fold less tachycardia and 8-fold less plasma renin activity elevation than hydralazine, while acute oral toxicity is 2- to 10-fold lower [2][3]. These differences arise from Budralazine's distinct alpha-adrenergic presynaptic modulation and its unique metabolic fate, which includes substantial conversion to 1-hydrazinophthalazine and long retention in the aortic wall [4]. For research or formulation procurement, these quantifiable separations mean that hydralazine cannot serve as a drop-in surrogate when experimental endpoints involve reflex tachycardia, renin-angiotensin activation, or chronic toxicity readouts.

Head-to-Head Quantitative Evidence: Budralazine vs. Hydralazine on Key Differentiation Dimensions


Reduced Reflex Tachycardia Liability: 3-Fold Lower Potency Than Hydralazine at Equihypotensive Doses

In a direct head-to-head study in both spontaneously hypertensive rats (SHR) and normotensive rats, Budralazine was approximately 3 times less potent than hydralazine in producing tachycardia when compared at doses that produced equivalent reductions in blood pressure [1]. At the mechanistic level, Budralazine at 3 mg/kg i.v. did not affect the tachycardiac response to cardioaccelerator nerve stimulation in pithed rats, whereas hydralazine at the same dose produced a transient inhibition that was not phentolamine-sensitive, indicating divergent presynaptic alpha-adrenergic engagement [1]. Additionally, Budralazine was almost without effect on resting heart rate, in contrast to hydralazine which increased resting heart rate [1].

Reflex tachycardia Alpha-adrenergic modulation Cardiovascular safety pharmacology

Antihypertensive Potency Profile: 2-3 Fold Lower Acute Potency but Comparable Chronic Efficacy to Hydralazine

In a comprehensive pharmacological characterization, single oral administration of Budralazine (4–15 mg/kg) to DOCA/saline hypertensive rats produced a dose-related and sustained antihypertensive effect that was 2–3 times less potent than that of hydralazine on an acute mg/kg basis [1]. However, after 4 weeks of repeated treatment with higher doses in spontaneously hypertensive rats (SHR), there were no remarkable differences between Budralazine and hydralazine in the magnitude of blood pressure reduction achieved, indicating that chronic dosing closes the acute potency gap [1].

Antihypertensive potency DOCA-saline hypertension Chronic dosing SHR model

Plasma Renin Activity Stimulation: 8-Fold Lower Potency Than Hydralazine After Single Oral Administration

A critical neurohormonal differentiator was identified in normotensive rats: after single oral administration, Budralazine was approximately 8 times less potent than hydralazine in increasing plasma renin activity (PRA) [1]. Hydralazine is known to cause marked reflex activation of the sympathetic nervous system and renin-angiotensin system, which limits its therapeutic utility as monotherapy. Budralazine's substantially lower PRA stimulation is mechanistically consistent with its reduced reflex tachycardia and central sympathoinhibitory actions [1].

Renin-angiotensin system Plasma renin activity Neurohormonal activation

Acute Oral Toxicity: 2-10 Fold Lower LD50 Values Relative to Hydralazine in Rodents

A dedicated toxicological evaluation reported that the acute oral toxicity of Budralazine was 10 times lower in mice and 2 times lower in rats compared to hydralazine [1]. Specifically, the oral LD50 values for Budralazine were 2.89 g/kg (male mice), 1.82 g/kg (female mice), 0.62 g/kg (male rats), and 0.73 g/kg (female rats). By comparison, hydralazine's reported oral LD50 in mice is 122 mg/kg and in rats is 90 mg/kg [2]. Furthermore, under repeated dosing conditions, Budralazine was characterized as approximately half as toxic as hydralazine based on hematological and tissue pathology endpoints [1].

Acute toxicity LD50 Safety margin

Aortic Wall Retention and Metabolic Fate: Unique Pharmacokinetic Profile vs. Hydralazine and Cadralazine

A comparative disposition study using [14C]-labeled compounds in rats revealed that Budralazine exhibits distinct tissue distribution kinetics compared to both hydralazine and cadralazine [1]. Budralazine's metabolic profile is unique: approximately 15% of plasma radioactivity consisted of 1-hydrazinophthalazine within 16 hours after oral administration, indicating significant metabolic conversion to the hydralazine-like active species [2]. Critically, high retention of radioactivity was observed in the aortic wall, and the time course of aortic 14C levels was compatible with the time course of blood pressure reduction, suggesting the aorta is a target-sink compartment for the drug or its active metabolite [2]. This contrasts with hydralazine, which has a shorter vascular residence time [1].

Tissue distribution Metabolism Aortic retention

Mechanism of Weaker Cardiac Stimulation: Central Sympathoinhibition and Alpha-Adrenergic Modulation

Budralazine's distinguishing pharmacological signature—vasodilation with minimal cardiac stimulation—is mechanistically attributed to a combination of central sympathoinhibition and presynaptic alpha-adrenergic modulation [1]. At doses of 0.5–1.0 mg/kg, Budralazine induced bradycardia accompanied by decreased cardiac sympathetic nerve activity, indicating a central site of action distinct from hydralazine's predominant peripheral vasodilation with baroreflex-mediated sympathetic activation [1]. Budralazine also enhanced clonidine-induced bradycardia at 6–12 mg/kg i.v., an effect not observed with hydralazine, further supporting differential engagement of central alpha-2 adrenoceptor pathways [2]. This mechanistic divergence explains Budralazine's weaker tachycardiac and renin-stimulating profile at a molecular level.

Central sympathoinhibition Alpha-2 presynaptic Anti-tachycardic mechanism

Evidence-Backed Application Scenarios for Budralazine Procurement in Cardiovascular and Safety Pharmacology Research


Chronic Hypertension Models Requiring Vasodilation Without Reflex Tachycardia Confounding

Budralazine is the preferred phthalazine vasodilator for chronic SHR or DOCA-saline hypertension studies where reflex tachycardia must be minimized. As demonstrated by Shibamura et al., Budralazine produces approximately 3-fold less tachycardia than hydralazine at equihypotensive doses, and at doses up to 3 mg/kg i.v. it is virtually devoid of resting heart rate effects [1]. After 4-week chronic dosing, Budralazine achieves antihypertensive efficacy comparable to hydralazine while maintaining a more favorable heart rate profile [2].

Renin-Angiotensin System-Focused Research Where Neurohormonal Activation Must Be Controlled

For experimental paradigms examining the renin-angiotensin-aldosterone system (RAAS) or where PRA elevation is a confounding endpoint, Budralazine's 8-fold lower potency in stimulating plasma renin activity compared to hydralazine makes it the superior choice [1]. This property is mechanistically linked to Budralazine's central sympathoinhibitory action, which attenuates the baroreflex-mediated renin release typically triggered by peripheral vasodilators [2].

High-Dose Toxicology and Safety Pharmacology Studies Requiring Wide Dosing Windows

Budralazine's 2-10 fold greater acute oral LD50 compared to hydralazine provides a substantially wider dosing window for exploratory toxicology, enabling dose escalation studies that would be precluded by hydralazine's narrower safety margin [1]. Under repeated dosing, Budralazine is approximately half as toxic as hydralazine based on hematological and histopathological endpoints, with the induced anemia being rapidly reversible upon treatment cessation [1].

Vascular Tissue Distribution and Aortic Wall Retention Studies

For investigations focused on drug distribution to vascular tissues, Budralazine offers a unique pharmacokinetic feature: prolonged retention of radioactivity in the aortic wall that temporally correlates with blood pressure reduction [1]. This property, not shared to the same extent by hydralazine or cadralazine, makes Budralazine a valuable probe for studying the relationship between arterial wall drug concentrations and hemodynamic effects [2].

Quote Request

Request a Quote for 1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.